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Compound of Interest

Compound Name:
Diethyl (2-amino-2-

oxoethyl)phosphonate

Cat. No.: B1330135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity

of Diethyl (2-amino-2-oxoethyl)phosphonate, a key reagent in organic synthesis. This

document consolidates available data on its physicochemical properties, reactivity, particularly

in the context of the Horner-Wadsworth-Emmons reaction, and its stability profile concerning

hydrolysis and thermal degradation. Detailed experimental protocols and safety information are

also provided to support its application in research and development.

Physicochemical Properties
Diethyl (2-amino-2-oxoethyl)phosphonate is an organophosphorus compound featuring a

phosphonate group attached to an acetamide moiety. Its structure lends itself to a range of

chemical transformations, making it a valuable building block in synthetic chemistry.
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Property Value Source

CAS Number 5464-68-6

Molecular Formula C₆H₁₄NO₄P [1]

Molecular Weight 195.15 g/mol [1]

Predicted pKa 15.46 ± 0.40

Appearance
Off-white to light brown

crystalline solid
[2]

GHS Classification
Warning: Causes serious eye

irritation (H319)
[1]

Reactivity Profile
The reactivity of Diethyl (2-amino-2-oxoethyl)phosphonate is primarily centered around the

acidity of the α-carbon to the phosphonate group. Deprotonation of this carbon generates a

highly nucleophilic carbanion, which is the key reactive species in the widely utilized Horner-

Wadsworth-Emmons (HWE) reaction.

Acidity and Nucleophilicity
The methylene protons (CH₂) adjacent to the phosphonate and carbonyl groups are acidic due

to the electron-withdrawing nature of these functionalities. The predicted pKa of 15.46 indicates

that a sufficiently strong base is required for deprotonation. The resulting phosphonate-

stabilized carbanion is a potent nucleophile, more so than the corresponding ylides used in the

Wittig reaction, yet it is less basic. This favorable reactivity profile allows it to react efficiently

with a variety of electrophiles, most notably aldehydes and ketones.

The Horner-Wadsworth-Emmons (HWE) Reaction
A primary application of Diethyl (2-amino-2-oxoethyl)phosphonate is in the Horner-

Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated amides. This reaction

offers excellent stereocontrol, typically yielding the (E)-isomer as the major product.
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The general mechanism involves the deprotonation of the phosphonate, followed by

nucleophilic attack of the resulting carbanion on an aldehyde or ketone. This forms an

intermediate oxaphosphetane, which then eliminates to give the alkene and a water-soluble

phosphate byproduct that is easily removed during workup.

Step 1: Deprotonation

Step 2: Nucleophilic Attack Step 3: Oxaphosphetane Formation Step 4: Elimination

Diethyl (2-amino-2-oxoethyl)phosphonate

Phosphonate Carbanion (Nucleophile)+ Base

Base

Aldehyde/Ketone (Electrophile) Betaine Intermediate Oxaphosphetane Intermediate α,β-Unsaturated Amide ((E)-isomer)

Phosphate Byproduct

Click to download full resolution via product page

Figure 1. Horner-Wadsworth-Emmons (HWE) reaction workflow.

Stability Profile
While generally stable under standard storage conditions, Diethyl (2-amino-2-
oxoethyl)phosphonate is susceptible to degradation through hydrolysis and at elevated

temperatures.

Hydrolytic Stability
Phosphonate esters can undergo hydrolysis under both acidic and basic conditions. The

reaction proceeds in a stepwise manner, with the cleavage of the first ethyl ester group being

followed by the cleavage of the second. Acid-catalyzed hydrolysis is a common method for the

preparation of phosphonic acids from their corresponding esters.

While specific kinetic data for the hydrolysis of Diethyl (2-amino-2-oxoethyl)phosphonate is

not readily available in the literature, studies on structurally similar compounds provide insight
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into its likely behavior. For instance, the acidic hydrolysis of diethyl α-

hydroxybenzylphosphonates has been shown to follow pseudo-first-order kinetics for each

step, with the cleavage of the second ester group being the rate-determining step. Electron-

withdrawing groups on the α-carbon can increase the rate of hydrolysis. Given the presence of

the electron-withdrawing acetamide group, it can be inferred that Diethyl (2-amino-2-
oxoethyl)phosphonate is susceptible to hydrolysis, particularly in the presence of strong acids

or bases.

Diethyl (2-amino-2-oxoethyl)phosphonate Ethyl (2-amino-2-oxoethyl)phosphonic acid

H₂O / H⁺ or OH⁻

- EtOH (2-amino-2-oxoethyl)phosphonic acid

H₂O / H⁺ or OH⁻

- EtOH
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Figure 2. General pathway for the hydrolysis of Diethyl (2-amino-2-oxoethyl)phosphonate.

Thermal Stability
Organophosphorus compounds, including phosphonates, undergo thermal degradation at

elevated temperatures. The typical decomposition pathway involves the elimination of a

phosphorus acid. For diethyl phosphonates, this would likely involve the loss of ethene to form

the corresponding phosphonic acid, which can then undergo further decomposition. While

specific thermogravimetric analysis (TGA) data for Diethyl (2-amino-2-oxoethyl)phosphonate
is not available, the onset of decomposition for similar organophosphorus esters can range

from 200 to 400 °C.

Experimental Protocols
Synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate
A common method for the synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate is the

Michaelis-Arbuzov reaction.

Procedure: To neat triethyl phosphite (3 equivalents), 2-chloroacetamide (1 equivalent) is

added. The resulting mixture is heated to reflux at 110 °C for 16 hours. The clear, pale yellow

solution is then cooled to room temperature and further cooled to -20 °C. The resulting solid

is filtered and washed with a cold solvent to yield the product.
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Horner-Wadsworth-Emmons Reaction with an Aldehyde
This protocol is a general procedure for the synthesis of an (E)-α,β-unsaturated amide.

Materials:

Diethyl (2-amino-2-oxoethyl)phosphonate (1.5 equivalents)

Lithium chloride (LiCl) (1.5 equivalents)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

Aldehyde (1 equivalent)

Anhydrous acetonitrile (MeCN)

Anhydrous chloroform (CHCl₃)

Procedure:

A suspension of LiCl in dry MeCN is prepared in a round-bottom flask under an inert

atmosphere.

DBU and Diethyl (2-amino-2-oxoethyl)phosphonate are added sequentially to the

suspension.

The mixture is stirred at room temperature for 10 minutes.

A solution of the aldehyde in dry CHCl₃ is then added to the reaction mixture.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with a saturated aqueous solution of

ammonium chloride (NH₄Cl).

The organic solvents are removed under reduced pressure.

The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with water and brine, dried over anhydrous

sodium sulfate, filtered, and concentrated in vacuo.

The crude product is purified by column chromatography.

Safety and Handling
GHS Hazard Statement: H319: Causes serious eye irritation.[1]

Precautionary Statements:

P264: Wash hands thoroughly after handling.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P337+P317: If eye irritation persists: Get medical help.

As with all organophosphorus compounds, appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn when handling Diethyl (2-
amino-2-oxoethyl)phosphonate. Work should be conducted in a well-ventilated fume hood. A

full Safety Data Sheet (SDS) from the manufacturer should be consulted for comprehensive

safety information.

Conclusion
Diethyl (2-amino-2-oxoethyl)phosphonate is a versatile and valuable reagent in organic

synthesis, primarily utilized for the stereoselective formation of (E)-α,β-unsaturated amides via

the Horner-Wadsworth-Emmons reaction. Its reactivity is governed by the acidity of the α-

protons, leading to the formation of a potent nucleophilic carbanion. While the compound is

generally stable, it is susceptible to hydrolysis and thermal degradation. The information

presented in this guide, including its physicochemical properties, reactivity profile, stability

considerations, and detailed experimental protocols, provides a solid foundation for its safe and

effective use in research and development. Further studies to quantify the kinetics of its
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hydrolysis and thermal decomposition would be beneficial for a more complete understanding

of its stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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